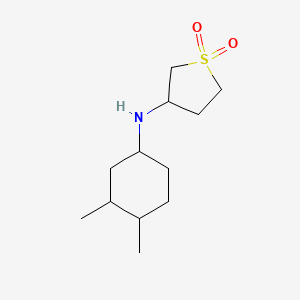![molecular formula C15H25N3O B7595375 1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)
1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMPP is a chiral compound with a molecular formula of C18H28N2O, and a molecular weight of 292.44 g/mol. In
Wirkmechanismus
The exact mechanism of action of 1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. This compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that are involved in regulating mood, motivation, and cognition. This compound may also act as a partial agonist at the serotonin 5-HT1A receptor, which is a target for antidepressant drugs.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal studies. In rats, this compound has been shown to increase locomotor activity and reduce immobility time in the forced swim test, which are indicators of antidepressant-like effects. This compound has also been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, as well as increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Vorteile Und Einschränkungen Für Laborexperimente
1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol has several advantages for lab experiments, including its high potency, selectivity, and relatively low toxicity. This compound is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one limitation of this compound is its chiral nature, which can complicate its synthesis and purification. Another limitation is the lack of human clinical data, which makes it difficult to assess its potential as a drug candidate.
Zukünftige Richtungen
There are several future directions for research on 1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol. One area of interest is the development of new this compound derivatives with improved pharmacological properties, such as increased selectivity or reduced toxicity. Another area of interest is the investigation of the molecular targets and signaling pathways of this compound, which could provide insight into its mechanism of action and potential therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a treatment for depression and anxiety disorders.
Synthesemethoden
1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol can be synthesized through a multi-step reaction process. The first step involves the synthesis of 4-(3-methylphenyl)piperazine, which is achieved by reacting 3-methylbenzyl chloride with piperazine in the presence of a base catalyst. The second step involves the synthesis of 1-amino-2-methyl-3-propanol, which is achieved by reacting 2-methyl-3-buten-2-ol with ammonia in the presence of a catalyst. The final step involves the coupling of 4-(3-methylphenyl)piperazine with 1-amino-2-methyl-3-propanol to form this compound.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of depression and anxiety disorders. In neuroscience, this compound has been studied for its potential as a modulator of neurotransmitter systems, particularly dopamine, serotonin, and norepinephrine. In drug discovery, this compound has been studied as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
1-amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-13-4-3-5-14(10-13)18-8-6-17(7-9-18)12-15(2,19)11-16/h3-5,10,19H,6-9,11-12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAMGXIWZAEUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC(C)(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)

![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)
![2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)
![3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid](/img/structure/B7595340.png)

![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)

![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)
